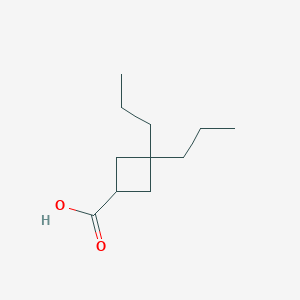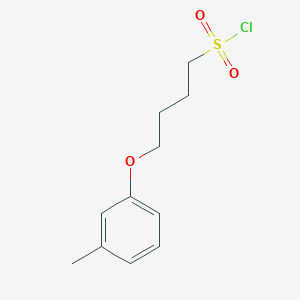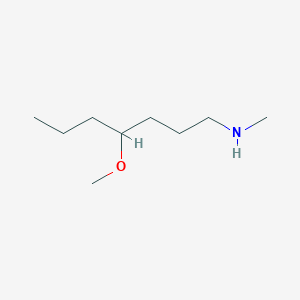
(4-Methoxy-heptyl)-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-methylheptan-1-amine is an organic compound with the molecular formula C9H21NO. It is a secondary amine, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-methylheptan-1-amine typically involves the N-alkylation of primary amines or ammonia. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and efficiency in converting nitriles and amides to secondary amines without affecting other reducible substituents .
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-N-methylheptan-1-amine can be scaled up using similar reduction methods. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction parameters to achieve high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-methylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Further reduction can lead to the formation of primary amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amines.
Applications De Recherche Scientifique
4-Methoxy-N-methylheptan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of dyes, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-methylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylamine: Similar in structure but lacks the methyl group on the nitrogen atom.
N-Methylheptan-1-amine: Similar but lacks the methoxy group.
4-Methoxy-N,N-dimethylaniline: Contains an additional methyl group on the nitrogen atom.
Uniqueness
4-Methoxy-N-methylheptan-1-amine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in its analogs .
Propriétés
Formule moléculaire |
C9H21NO |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
4-methoxy-N-methylheptan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-6-9(11-3)7-5-8-10-2/h9-10H,4-8H2,1-3H3 |
Clé InChI |
GQJIFVPZCMQKQG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCNC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


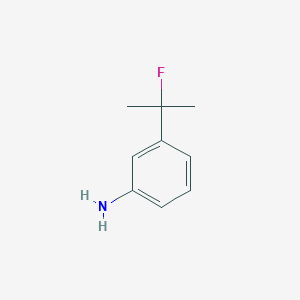
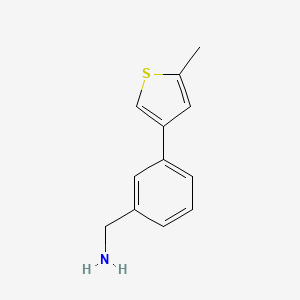
![6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B15325148.png)
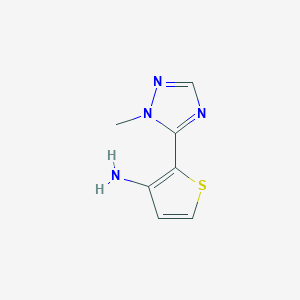
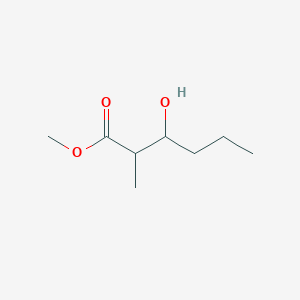
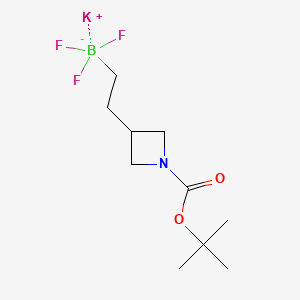
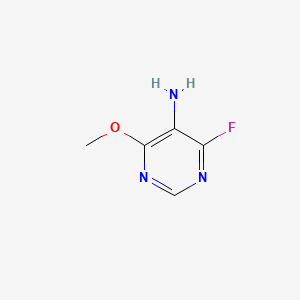

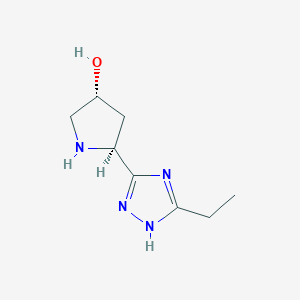
![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)


